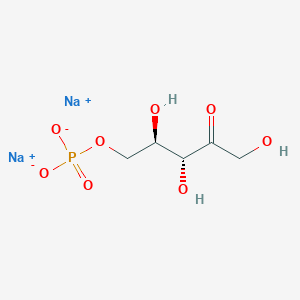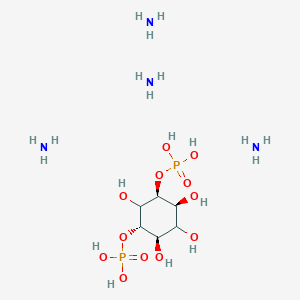
Ethyl 6-formylamino-5-methoxyindole-2-carboxylate
Vue d'ensemble
Description
Ethyl 6-formylamino-5-methoxyindole-2-carboxylate belongs to a class of organic compounds known as indole derivatives. These compounds are characterized by their indole structure, a bicyclic configuration consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of indole derivatives often involves strategies such as the Fischer indole synthesis, reductive amination, and various coupling reactions. For example, the synthesis of ethyl 5-hydroxyindole-3-carboxylates involves designing and synthesizing a series of compounds confirmed by IR, 1H NMR, and MS techniques (Chunshen Zhao et al., 2006).
Molecular Structure Analysis
Crystal and molecular structure studies are crucial for understanding the physical and chemical properties of compounds. For instance, the crystal and molecular structures of certain ethyl carboxylate compounds have been reported, highlighting the importance of single crystal X-ray diffraction data in confirming molecular structures (M. Kaur et al., 2012).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, including acylation, bromination, and condensation reactions, which are instrumental in functionalizing the indole core for different applications. The reaction of ethyl acylindole-2-carboxylates with thallium trinitrate (TTN) illustrates the modification of indole compounds through Favorskii-type rearrangement and C2-ethoxycarbonyl group rearrangement (Masanobu Tani et al., 1994).
Propriétés
IUPAC Name |
ethyl 6-formamido-5-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-19-13(17)11-4-8-5-12(18-2)10(14-7-16)6-9(8)15-11/h4-7,15H,3H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQGUJOZARLMQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)NC=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447359 | |
| Record name | ETHYL 6-FORMYLAMINO-5-METHOXYINDOLE-2-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-formylamino-5-methoxyindole-2-carboxylate | |
CAS RN |
119825-27-3 | |
| Record name | ETHYL 6-FORMYLAMINO-5-METHOXYINDOLE-2-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)










